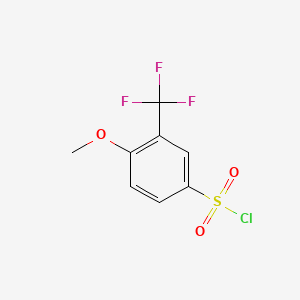

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride

概要

説明

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a derivative of benzene, featuring a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 4-methoxy-3-(trifluoromethyl)benzene. This can be achieved by reacting the starting material with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar sulfonylation reactions but with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

化学反応の分析

Types of Reactions

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Scientific Research Applications

-

Organic Synthesis :

- Reagent in Sulfonamide Formation : 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is widely used in the preparation of sulfonamides, which are crucial intermediates in pharmaceuticals. The sulfonyl chloride moiety acts as an electrophile, reacting with nucleophiles to form sulfonamide bonds.

- Functionalization of Aromatic Compounds : Its electrophilic nature allows it to participate in electrophilic aromatic substitution reactions, facilitating the introduction of various functional groups into aromatic systems.

-

Medicinal Chemistry :

- Pharmaceutical Intermediates : This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, derivatives have shown potential as antibacterial agents, with some exhibiting minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against pathogens like E. coli .

- Anticancer Activity : Research indicates that derivatives of this compound may possess significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics like Doxorubicin .

-

Material Science :

- Polymerization Initiators : The compound can be employed as an initiator in polymerization reactions, particularly in creating specialty polymers that require specific functional properties.

- Surface Modifications : Its reactive sulfonyl chloride group allows for surface modification of materials, enhancing properties such as adhesion and hydrophobicity.

Case Studies and Research Findings

-

Antibacterial Properties :

A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the methoxy position could enhance efficacy . -

Anticancer Studies :

In vitro studies revealed that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis in human cancer cell lines. These findings suggest that the trifluoromethyl and sulfonyl groups play a crucial role in enhancing the anticancer properties of the compounds derived from this compound . -

Material Applications :

Research has shown that using this compound in the synthesis of specialty polymers can lead to materials with improved thermal stability and mechanical properties, making them suitable for high-performance applications .

作用機序

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .

類似化合物との比較

Similar Compounds

4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the methoxy group.

4-Methoxybenzenesulfonyl chloride: Similar structure but lacks the trifluoromethyl group.

3-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the methoxy group and has the trifluoromethyl group in a different position.

Uniqueness

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and the types of products formed in chemical reactions .

生物活性

4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H8ClF3O2S

- Molecular Weight : 290.68 g/mol

- Structure : The compound features a trifluoromethyl group and a methoxy group on a benzene ring, with a sulfonyl chloride functional group that enhances its reactivity.

Antimicrobial Properties

Recent studies have indicated that compounds containing sulfonyl chloride groups exhibit significant antimicrobial activity. The presence of the trifluoromethyl group in this compound is believed to enhance its efficacy against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Research has shown that similar sulfonyl derivatives demonstrate MIC values ranging from 0.39 to 3.12 mg/L against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . This suggests that this compound could exhibit comparable activity.

Anticancer Activity

The anticancer potential of sulfonyl chlorides has been explored through various studies. Compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines.

- IC50 Values : In studies involving related compounds, IC50 values were reported to be as low as 22.4 μM against PACA2 pancreatic cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression through caspase activation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl chloride moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their function.

- Receptor Interaction : Similar compounds have been shown to bind to various receptors involved in cell signaling pathways, affecting processes such as proliferation and apoptosis .

- Antimicrobial Mechanism : The trifluoromethyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis, leading to increased susceptibility of bacterial cells .

Study on Antibacterial Activity

A recent study evaluated the antibacterial properties of several benzenesulfonate derivatives, including those similar to this compound. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values suggesting strong potential for clinical applications .

Study on Anticancer Effects

Another investigation assessed the cytotoxicity of novel sulfonamide derivatives against various cancer cell lines. The findings revealed that compounds with trifluoromethyl and sulfonyl groups exhibited enhanced anticancer properties compared to their non-substituted counterparts .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | MIC (mg/L) | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | TBD | TBD | Antimicrobial, Anticancer |

| Benzenesulfonate derivative A | 0.39 | 44.4 | Antimicrobial |

| Benzene derivative B | 0.78 | 22.4 | Anticancer |

特性

IUPAC Name |

4-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-15-7-3-2-5(16(9,13)14)4-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNBCYIRTWOTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。